(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone , characterized by a pyrazole ring and a piperidine moiety, has garnered attention in medicinal chemistry due to its potential pharmacological applications. Its structural complexity suggests diverse biological activities, which are critical for drug development and therapeutic applications.
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.30 g/mol
- CAS Number : 1988896-51-0
The compound's unique arrangement of functional groups may influence its reactivity and interactions within biological systems, making it a subject of interest in pharmacological studies.
Pharmacological Studies
Pharmacological investigations have revealed that compounds similar to This compound exhibit a range of biological activities, including:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. For instance, derivatives containing piperidine and pyrazole functionalities have demonstrated significant antibacterial effects with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity :
Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies suggest that the pyrazole and piperidine moieties may facilitate binding to specific biological targets, such as enzymes or receptors involved in microbial resistance pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of This compound , a comparison with structurally related compounds is essential. The following table summarizes some of these comparisons:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methylpyrazole | Pyrazole ring | Antifungal |
4-Hydroxypiperidine | Piperidine ring | CNS effects |
3-Pyridylmethanol | Pyridine instead of pyrazole | Antimicrobial |
The dual functionality of the pyrazole and piperidine rings in this compound may offer distinct pharmacological properties not found in other similar compounds, potentially enhancing its bioactivity and specificity towards certain biological targets .
Case Studies and Research Findings
Recent studies have focused on the synthesis and testing of derivatives of this compound. For example:
- A study reported the synthesis of several piperidine derivatives that exhibited notable antibacterial activity when tested against common pathogens . The research highlighted that modifications to the piperidine structure could significantly alter the bioactivity profile.
- Another investigation into the pharmacodynamics of similar pyrazole-containing compounds demonstrated their potential as effective agents against resistant bacterial strains, emphasizing the importance of structural diversity in enhancing antimicrobial efficacy .
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-6-11(13-14(9)2)12(17)15-5-3-4-10(7-15)8-16/h6,10,16H,3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIWNMFOCDZHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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